

Technical Guide: 3-(Hydroxymethyl)isonicotinic Acid & Derivatives

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Compound of Interest

Compound Name: 3-(Hydroxymethyl)isonicotinic acid

CAS No.: 81113-13-5

Cat. No.: B1626736

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Core Pharmacophore & Synthetic Utility in Drug Discovery

Executive Summary & Structural Dynamics

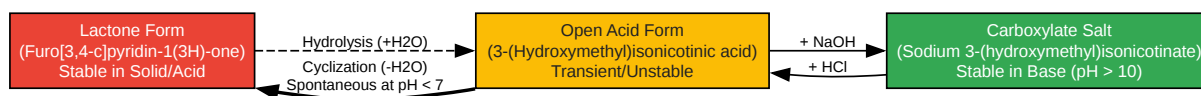
3-(Hydroxymethyl)isonicotinic acid (CAS: Variable/Unstable as free acid) is a deceptively simple pyridine derivative that serves as a critical intermediate in the synthesis of furo[3,4-c]pyridines.

For the application scientist, the defining feature of this molecule is not its static structure, but its thermodynamic instability in the free acid form. In neutral or acidic media, the hydroxymethyl group at C3 and the carboxylic acid at C4 (ortho-position) undergo rapid, spontaneous cyclodehydration to form the lactone: furo[3,4-c]pyridin-1(3H)-one (CAS: 4741-42-8).

Consequently, most commercial "acids" supplied are actually the lactone. Successful utilization requires mastering this equilibrium.

The "Lactone-Acid" Equilibrium

The following pathway illustrates the pH-dependent behavior that dictates handling protocols.



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Figure 1: The stability profile. The molecule effectively exists as a "masked" acid (lactone) until exposed to strong base.

Synthetic Pathways and Regioselectivity

Synthesizing the core scaffold usually proceeds via Cinchomeronic Acid (3,4-pyridinedicarboxylic acid). The critical challenge is regioselectivity during the reduction of the intermediate anhydride.

The Regioselectivity Challenge

When reducing cinchomeronic anhydride, hydride attack can occur at the C3 or C4 carbonyl.

- Target: Attack at C3 carbonyl

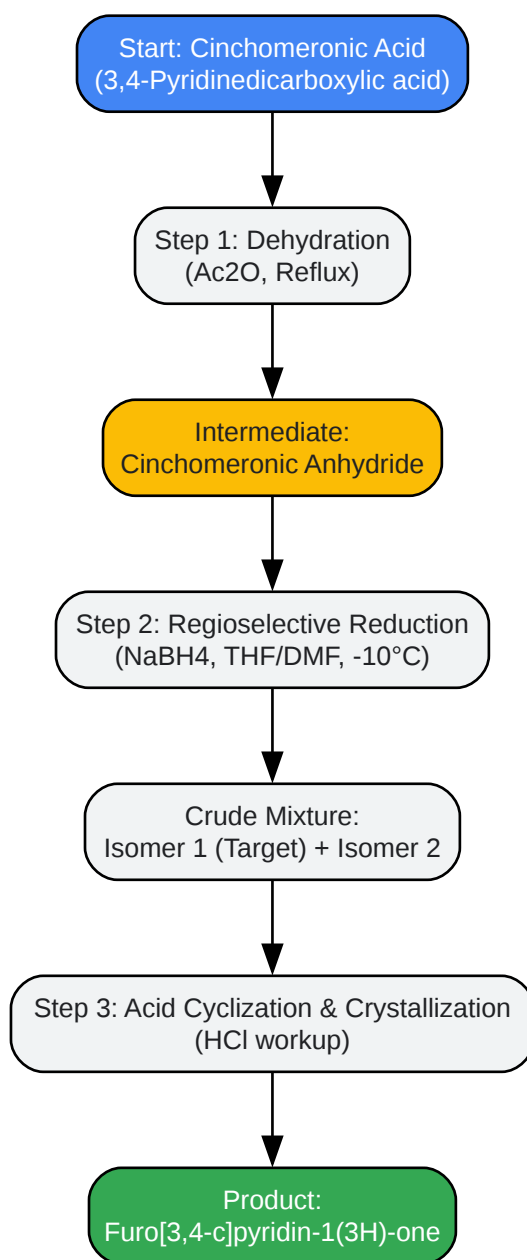
yields 3-hydroxymethyl (desired).

- By-product: Attack at C4 carbonyl

yields 4-hydroxymethyl (isomer: furo[3,4-c]pyridin-3(1H)-one).

Standard reductions (NaBH₄ in THF) often yield a mixture. The protocol below utilizes controlled temperature and solvent effects to optimize for the furo[3,4-c]pyridin-1(3H)-one isomer.

Synthetic Workflow Diagram



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Figure 2: Step-wise synthesis from commercially available cinchomeronic acid.

Experimental Protocols

Protocol A: Synthesis of Furo[3,4-c]pyridin-1(3H)-one

Objective: Synthesis of the lactone form from cinchomeronic acid. Scale: 10 mmol basis.

Reagents:

- Cinchomeronic acid (1.67 g, 10 mmol)
- Acetic anhydride (10 mL)
- Sodium borohydride (NaBH₄) (0.38 g, 10 mmol)
- Dry THF (30 mL) and Dry DMF (5 mL)

Methodology:

- **Anhydride Formation:** Suspend cinchomeronic acid in acetic anhydride. Heat to reflux (140°C) for 2 hours. The solid will dissolve as the anhydride forms. Evaporate volatiles in vacuo to obtain the crude anhydride as a tan solid. Critical: Ensure complete removal of acetic acid to prevent quenching NaBH₄ in the next step.
- **Reduction:** Dissolve the crude anhydride in dry THF/DMF (6:1 ratio). Cool the solution to -10°C (ice/salt bath).
- **Hydride Addition:** Add NaBH₄ portion-wise over 20 minutes. Note: Rapid addition causes exotherms that degrade regioselectivity. Stir at 0°C for 2 hours.
- **Workup (Cyclization):** Quench carefully with 2M HCl until pH < 2. This step converts any open hydroxy-acid salts immediately into the lactone. Stir for 1 hour at room temperature.
- **Isolation:** Neutralize to pH 6-7 with solid NaHCO₃. Extract with EtOAc (3 x 50 mL). The lactone prefers the organic phase, while unreacted di-acids remain in the aqueous phase.
- **Purification:** Recrystallize from Ethanol/Hexane.
 - **Validation:** ¹H NMR (DMSO-d₆) should show the lactone methylene protons as a singlet around δ 5.3-5.5 ppm.

Protocol B: Ring Opening (Derivatization)

To generate the open amide derivatives (e.g., for library synthesis):

- Dissolve Furo[3,4-c]pyridin-1(3H)-one in ethanol.

- Add 1.1 equivalents of the primary amine (R-NH₂).
- Reflux for 4-6 hours.
- Result: The lactone ring opens to yield the N-substituted-3-(hydroxymethyl)isonicotinamide.
 - Note: If the reaction is heated in acid, it will revert to the lactone.

Pharmaceutical Applications & Derivatives

The **3-(hydroxymethyl)isonicotinic acid** scaffold is a bioisostere for phthalides and isoindolinones.

Derivative Class	Application	Mechanism of Action
Furo[3,4-c]pyridines	HIV-1 Protease Inhibitors	The cyclic lactone acts as a rigid core, positioning substituents to interact with the S1/S2 pockets of the protease.
Aza-phthalides	Antimicrobials	Used as intermediates for isoniazid analogs; the lactone ring can be opened by hydrazines to form novel hydrazide drugs.
Dihydro-fuopyridines	Kinase Inhibitors	Reduced forms (hemi-aminals) serve as transition-state mimics in kinase ATP-binding pockets.

Key Insight for Drug Design: Researchers often design the open form (hydroxy-acid amide) as a prodrug. Upon metabolic cleavage or pH shift in the lysosome, the molecule may cyclize, altering its lipophilicity and cellular retention.

References

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